molecular formula C16H14BrN3O2 B2640987 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034292-26-5

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2640987
CAS RN: 2034292-26-5
M. Wt: 360.211
InChI Key: FYQKYIBVXXVFGK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as BPPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPPB is a benzamide derivative that has been shown to exhibit anti-inflammatory and analgesic properties.

Scientific Research Applications

Intermolecular Interactions and Synthesis

  • Intermolecular Interactions and Synthesis Techniques : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives closely related to the specified compound have been reported. These studies focus on understanding the crystal packing stabilized by hydrogen bonds and π-interactions, which are relevant for designing compounds with desired physical and chemical properties (Saeed et al., 2020).

Antimicrobial and Anticancer Activities

  • Synthesis and Biological Activities : Research into the synthesis of novel heterocyclic compounds, including those with a furan moiety, has led to the discovery of compounds with potential antimicrobial and anticancer activities. These studies illustrate the application of such compounds in developing new therapeutic agents (Zaki et al., 2018).

Miscellaneous Applications

  • Chemical Reactivity and Synthesis of Derivatives : Investigations into the reactivity of related compounds have led to the development of novel synthetic routes and the potential for various applications, including but not limited to, the fields of materials science and drug development. Studies on the synthesis of derivatives that incorporate the furan moiety and pyrazole nucleus highlight the versatility of these compounds in chemical synthesis (Aleksandrov et al., 2017).

properties

IUPAC Name

2-bromo-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQKYIBVXXVFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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